(S)-3-(3-Bromo-phenoxy)-pyrrolidine
Overview
Description
“(S)-3-(3-Bromo-phenoxy)-pyrrolidine” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic amine, and it contains a bromophenyl group and an ether linkage .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be a bromophenyl group through an ether linkage .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants involved. The bromine atom could potentially be a site for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, solubility, etc., would depend on its exact molecular structure .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Activity
Novel cyanopyridine derivatives, including those with phenoxy substitutions, have been synthesized for their potential antibacterial activities. These compounds were tested against a variety of aerobic and anaerobic bacteria, demonstrating minimal inhibitory concentration values ranging significantly, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Synthesis of Pyrrolydinyl-Dithiolium Derivatives
Bromo-substituted derivatives have been synthesized and characterized for their potential use in various scientific applications. These compounds exhibit interesting structural features, which may have implications in the development of new materials or bioactive compounds (Sarbu et al., 2019).
Polysubstituted Pyrrolines and Pyrrolidines
Integrated transition metal-catalyzed reactions have been employed to synthesize polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers. This methodology showcases the compound's utility in complex organic synthesis, potentially leading to new therapeutic agents or materials (Clique et al., 2002).
Antioxidant and Anticholinergic Activities
Derivatives of bromophenols, including those synthesized from bromo-substituted precursors, have been evaluated for their antioxidant and anticholinergic activities. These studies highlight the compound's relevance in the search for new treatments for oxidative stress-related diseases and neurological disorders (Rezai et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-(3-bromophenoxy)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUVIZNLSOEKT-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297684 | |
Record name | (3S)-3-(3-Bromophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-58-7 | |
Record name | (3S)-3-(3-Bromophenoxy)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-(3-Bromophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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